Esaprazole
Overview
Description
Esaprazole is a chemical compound known for its gastro-protective properties. It is primarily used as an antiulcer agent, providing protection to the gastric mucosa. The compound has shown promising results in stimulating gastric mucus output, which contributes to its effectiveness in treating ulcers and related conditions .
Preparation Methods
The synthesis of Esaprazole involves several steps, starting with the condensation of 2-chloromethyl-4-nitryl-3,5-dimethyl pyridine hydrochloride and 5-methoxyl-2-mercapto benzimidazole. This is followed by asymmetric oxidation and methoxidation to produce this compound salt . The preparation method is designed to be simple and suitable for industrial production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Esaprazole undergoes various chemical reactions, including:
Oxidation: This reaction is crucial in the synthesis of this compound, where asymmetric oxidation is used to achieve the desired enantiomer.
Reduction: Although not a primary reaction for this compound, reduction can be used in certain synthetic pathways to modify the compound.
Substitution: Substitution reactions are involved in the initial steps of synthesizing this compound, particularly in the condensation process.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various catalysts to facilitate the reactions. The major products formed from these reactions are the this compound salt and its intermediates.
Scientific Research Applications
Esaprazole has a wide range of scientific research applications:
Chemistry: It is used in studies related to proton pump inhibitors and their effects on gastric acid secretion.
Biology: Research on this compound includes its impact on gastric mucus production and its potential protective effects on the gastric lining.
Medicine: this compound is primarily used to treat peptic ulcers and gastroesophageal reflux disease.
Industry: The compound is used in the pharmaceutical industry for the production of antiulcer medications.
Mechanism of Action
Esaprazole exerts its effects by inhibiting the final step in gastric acid production. It covalently binds to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells. This binding is irreversible, leading to prolonged inhibition of gastric acid secretion . Additionally, this compound has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase, which may contribute to its gastro-protective effects .
Comparison with Similar Compounds
Esaprazole is similar to other proton pump inhibitors such as Omeprazole, Lansoprazole, Pantoprazole, and Rabeprazole. it is unique in its specific enantiomeric form, which provides enhanced efficacy in inhibiting gastric acid secretion . Compared to other proton pump inhibitors, this compound has shown superior control of gastric acidity, making it a preferred choice for treating severe gastroesophageal reflux disease and peptic ulcers .
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
This compound’s unique properties and effectiveness make it a valuable compound in the treatment of acid-related disorders.
Properties
IUPAC Name |
N-cyclohexyl-2-piperazin-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11/h11,13H,1-10H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFADALJKSFJDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91290-76-5 (mono-hydrochloride) | |
Record name | Esaprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046147 | |
Record name | Esaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64204-55-3 | |
Record name | Esaprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64204-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esaprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESAPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QSU0IB5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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